molecular formula C19H14N6O3 B7696252 2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(pyridin-3-YL)methyl]aniline

2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(pyridin-3-YL)methyl]aniline

Cat. No.: B7696252
M. Wt: 374.4 g/mol
InChI Key: NBXLMEGXOBYLCI-UHFFFAOYSA-N
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Description

2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(pyridin-3-YL)methyl]aniline is a complex organic compound that features a nitro group, pyridine rings, and an oxadiazole moiety

Properties

IUPAC Name

2-nitro-N-(pyridin-3-ylmethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O3/c26-25(27)17-10-14(6-7-15(17)22-12-13-4-3-8-20-11-13)19-23-18(24-28-19)16-5-1-2-9-21-16/h1-11,22H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXLMEGXOBYLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CN=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(pyridin-3-YL)methyl]aniline typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the nitro group. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring, followed by nitration to introduce the nitro group. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization and nitration processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(pyridin-3-YL)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings .

Scientific Research Applications

2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(pyridin-3-YL)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(pyridin-3-YL)methyl]aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine and oxadiazole moieties can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridine moiety but lacks the nitro and oxadiazole groups.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar structure with a methyl group instead of the nitro group.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group but lacks the oxadiazole moiety.

Uniqueness

2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(pyridin-3-YL)methyl]aniline is unique due to the presence of both the nitro group and the oxadiazole ring, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry .

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